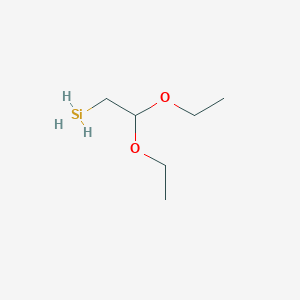

(2,2-Diethoxyethyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H16O2Si |

|---|---|

Molecular Weight |

148.28 g/mol |

IUPAC Name |

2,2-diethoxyethylsilane |

InChI |

InChI=1S/C6H16O2Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3 |

InChI Key |

QZKKBTHDXXCSKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C[SiH3])OCC |

Origin of Product |

United States |

Hydrolysis:the First Step is the Hydrolysis of the Ethoxy Groups Oet Attached to the Silicon Atom to Form Silanol Groups Oh and Ethanol As a Byproduct. This Reaction Can Be Catalyzed by Either an Acid or a Base.

Acid-catalyzed hydrolysis: Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis is generally faster in acidic media compared to basic media russoindustrial.ru.

Base-catalyzed hydrolysis: In the presence of a base, the hydroxyl ion directly attacks the silicon atom, leading to the displacement of the ethoxy group.

Condensation:the Newly Formed Silanol Groups Are Highly Reactive and Can Undergo Condensation Reactions with Other Silanol Groups Water Condensation or with Remaining Ethoxy Groups Alcohol Condensation to Form Stable Siloxane Bonds Si O Si .

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OH + EtO-Si → Si-O-Si + EtOH

These condensation reactions lead to the gradual buildup of a cross-linked network, transitioning from a liquid sol to a solid gel. The (2,2-diethoxyethyl) group remains as a pendant functional group on the polysiloxane backbone.

The hydrolysis of the acetal (B89532) functionality on the diethoxyethyl group can occur concurrently with the polycondensation of the silane (B1218182), particularly under acidic conditions. This in-situ generation of aldehyde groups within the forming polymer network offers a route to aldehyde-functionalized polysiloxanes. These functionalized polymers can then undergo further crosslinking or modification through the reactions of the aldehyde groups, as previously discussed. This approach is utilized in the synthesis of hybrid organic-inorganic materials where the inorganic polysiloxane network provides structural integrity and thermal stability, while the organic functional groups impart specific chemical properties mdpi.com.

The table below outlines the key stages in the polycondensation of (2,2-Diethoxyethyl)silane.

| Stage | Reaction | Description | Key Factors |

| 1. Hydrolysis | Si-OEt + H₂O → Si-OH + EtOH | Conversion of ethoxy groups to reactive silanol (B1196071) groups. | pH, Water/silane ratio, Catalyst |

| 2. Condensation | Si-OH + HO-Si → Si-O-Si + H₂OSi-OH + EtO-Si → Si-O-Si + EtOH | Formation of siloxane bonds, leading to polymer network growth. | pH, Catalyst, Temperature |

| 3. Acetal Hydrolysis (Concurrent/Post-Polymerization) | R-CH(OEt)₂ + H₂O → R-CHO + 2 EtOH | Conversion of the pendant diethoxyethyl group to an aldehyde group. | Acidic conditions |

| 4. Post-functionalization/Crosslinking | Polymer-CHO + Reagent → Modified Polymer | Further reactions of the aldehyde groups to modify polymer properties. | Nature of the reagent (e.g., amines) |

The use of acetal-functionalized silanes in sol-gel processes allows for the creation of materials with latent aldehyde functionality, which can be activated under specific conditions to induce further chemical transformations, leading to materials with tailored properties for various applications.

Reactivity and Mechanistic Studies of 2,2 Diethoxyethyl Silane

Hydrosilylation Reactions Involving Si-H Bonds

Hydrosilylation is a significant reaction pathway for (2,2-diethoxyethyl)silane, enabling the formation of carbon-silicon bonds through the addition of the Si-H group to unsaturated organic substrates like alkenes and alkynes. This process is typically catalyzed by transition metal complexes and is a cornerstone of organosilicon chemistry. wikipedia.org

A variety of transition metals are effective in catalyzing the hydrosilylation reaction, with platinum compounds like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being among the most common. rsc.orgnih.gov However, research has expanded to include other metals such as palladium, rhodium, iridium, and ruthenium, as well as more earth-abundant metals like iron, cobalt, and nickel, driven by the need for more cost-effective and sustainable catalytic systems. nih.govnih.govmdpi.com

The choice of catalyst and its ligand environment can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity. For instance, palladium complexes are known to catalyze the hydrosilylation of alkenes and alkynes. Rhenium catalysts, though less common, are also being explored for their potential in various catalytic transformations. The catalytic activity is dependent on the metal's ability to coordinate with both the silane (B1218182) and the unsaturated substrate, facilitating the addition of the Si-H bond.

Table 1: Overview of Common Transition Metal Catalysts in Hydrosilylation

| Catalyst Type | Common Examples | Key Characteristics |

| Platinum-based | Speier's catalyst, Karstedt's catalyst | High activity and selectivity, widely used in industry. rsc.orgnih.gov |

| Rhodium-based | Wilkinson's catalyst | Effective for a range of substrates. sigmaaldrich.com |

| Palladium-based | Pd(PPh₃)₄ | Versatile for various organic transformations. |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Can provide access to different isomers compared to Pt catalysts. sigmaaldrich.com |

| Iron, Cobalt, Nickel | Various complexes | Earth-abundant, lower cost, subject of current research. nih.govnih.govprinceton.edu |

The most widely accepted mechanism for hydrosilylation catalyzed by late transition metals is the Chalk-Harrod mechanism. wikipedia.orgrsc.org This mechanism involves a series of steps:

Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center, breaking the Si-H bond and forming a metal-hydride and a metal-silyl species. This step is often preceded by the coordination of the silane to the metal in a σ-complex intermediate, where the Si-H bond is not fully broken. wikipedia.org

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Insertion: The coordinated alkene inserts into either the metal-hydride bond (Chalk-Harrod mechanism) or the metal-silyl bond (modified Chalk-Harrod mechanism).

Reductive Elimination: The resulting alkyl-silyl metal complex undergoes reductive elimination, forming the C-Si bond of the product and regenerating the active catalyst. libretexts.org

While the Chalk-Harrod mechanism is prevalent, other pathways can also be operative. For instance, some reactions may proceed through ionic pathways, particularly with catalysts that have a more electrophilic character. The formation of σ-complex intermediates, where the Si-H bond interacts with the metal center without complete cleavage, is a key feature of the oxidative addition step. wikipedia.org

The rate and outcome of the hydrosilylation of this compound are influenced by several kinetic and electronic factors.

Steric Hindrance: The steric bulk around the silicon atom and on the unsaturated substrate can affect the rate of reaction. More substituted alkenes generally react slower than terminal alkenes due to increased steric hindrance during coordination and insertion steps. libretexts.org

Electronic Properties of the Substrate: The electronic nature of the alkene or alkyne influences its coordination to the metal center. Electron-withdrawing or electron-donating groups on the substrate can alter the electron density of the double or triple bond, thereby affecting the reaction rate.

Electronic Properties of the Ligands: The ligands attached to the transition metal catalyst play a crucial role. Electron-donating ligands can increase the electron density on the metal, which can facilitate the oxidative addition of the Si-H bond. Conversely, the steric and electronic properties of the ligands can be tuned to control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). libretexts.org

Table 2: Factors Influencing Hydrosilylation Reactivity

| Factor | Influence on Reactivity |

| Alkene Substitution | Reactivity generally decreases with increasing substitution (terminal > internal). libretexts.org |

| Silane Substituents | Electron-withdrawing groups on the silane can affect the rate of oxidative addition. |

| Catalyst Ligands | Steric bulk and electronic properties of ligands influence activity and selectivity. libretexts.org |

| Solvent | Solvent polarity can influence the reaction pathway and rate. |

Hydrolysis and Condensation Pathways for Siloxane Network Formation

The diethoxy groups on this compound are susceptible to hydrolysis, a reaction that replaces the alkoxy groups with hydroxyl groups (silanols). These silanol (B1196071) intermediates are highly reactive and can subsequently undergo condensation reactions to form stable siloxane bonds (Si-O-Si), leading to the creation of oligomers and, ultimately, a cross-linked polysiloxane network. wikipedia.orggelest.com

The rates of hydrolysis and condensation are highly dependent on the reaction conditions.

pH: Both hydrolysis and condensation are catalyzed by acids and bases. researchgate.netnih.gov

Acidic Conditions: Under acidic conditions, the alkoxy group is protonated, making it a better leaving group for nucleophilic attack by water. This generally leads to a faster rate of hydrolysis. Condensation is also catalyzed, but the formation of silanol intermediates can be favored. gelest.comresearchgate.net

Basic Conditions: In basic media, the hydroxide ion acts as a nucleophile, attacking the silicon atom. The rate of condensation is typically faster under basic conditions, leading to the rapid formation of siloxane networks. nih.gov

Water/Silane Ratio: The stoichiometric amount of water is crucial. A higher water-to-silane ratio generally increases the rate of hydrolysis. nih.gov

Solvent: A co-solvent is often used to homogenize the aqueous and organic silane phases. The nature of the solvent can influence the reaction kinetics.

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates. researchgate.net

Catalyst: Specific catalysts can be employed to control the rates of these reactions. gelest.com

Table 3: Effect of pH on Hydrolysis and Condensation of Alkoxysilanes

| Condition | Hydrolysis Rate | Condensation Rate | Predominant Species/Structure |

| Acidic (pH < 7) | Generally faster | Slower than under basic conditions | Favors formation of silanols and linear or randomly branched polymers. gelest.comresearchgate.net |

| Neutral (pH ≈ 7) | Slowest | Slowest | - |

| Basic (pH > 7) | Generally slower than acidic | Faster | Favors formation of highly branched, colloidal-like structures. nih.gov |

The formation of a siloxane bond from this compound proceeds through a two-step mechanism:

Hydrolysis: The ethoxy groups (-OEt) are sequentially replaced by hydroxyl groups (-OH) in the presence of water, forming silanol intermediates. This reaction releases ethanol (B145695) as a byproduct. gelest.com

Si-OEt + H₂O ⇌ Si-OH + EtOH

Condensation: The silanol intermediates are reactive and condense with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) linkages. This process can occur through two main pathways: wikipedia.org

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.

Si-OH + EtO-Si ⇌ Si-O-Si + EtOH

The continuous condensation of these species leads to the growth of oligomeric and polymeric siloxane structures. The final structure of the resulting network (linear, branched, or cross-linked) is determined by the reaction conditions. gelest.com The siloxane bond itself has a unique character, with some degree of double bond character due to the interaction between the oxygen p-orbitals and the silicon d-orbitals. nih.gov

Nucleophilic and Electrophilic Reactivity of the Diethoxyethyl Group

The reactivity of the this compound molecule is characterized by the interplay of its two primary functional components: the silicon center with its hydrolyzable ethoxy groups and the organic diethoxyethyl substituent. The diethoxyethyl group, being an acetal (B89532), exhibits its own distinct reactivity, which is significantly influenced by the presence of the silicon atom.

The primary mode of reactivity for the diethoxyethyl group is its susceptibility to hydrolysis under acidic conditions. This reaction involves the cleavage of the two ether linkages of the acetal, leading to the formation of an aldehyde-functionalized silane and two molecules of ethanol. This hydrolysis is a classic example of an electrophilic reaction at the acetal oxygen atoms, which are protonated by an acid catalyst, making the carbon atom of the acetal more susceptible to nucleophilic attack by water. The general mechanism for this acid-catalyzed hydrolysis is a well-established process in organic chemistry.

Once the acetal is hydrolyzed, the resulting aldehyde group can participate in a variety of subsequent reactions. Aldehydes are versatile functional groups that can undergo nucleophilic addition reactions with a wide range of nucleophiles. For instance, the aldehyde-functionalized polysiloxane, formed from the hydrolysis and condensation of this compound, can be crosslinked by reacting with amines to form imines (Schiff bases). This reaction is an efficient method for creating novel silicone materials with tunable physical properties mcmaster.ca.

The reactivity of the silicon center also plays a crucial role. The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. However, the most significant reactions at the silicon center are hydrolysis and condensation of the ethoxy groups, which lead to polymerization and are discussed in the following section. The reactivity of organofunctional silanes is generally dictated by the nature of the leaving group on the silicon atom, with methoxy and ethoxy groups being widely used due to their moderate reactivity and the non-corrosive nature of the alcohol byproducts gelest.com.

The table below summarizes the key reactive sites and expected reactions of the diethoxyethyl group in this compound.

| Reactive Site | Type of Reaction | Reagents/Conditions | Products |

| Acetal Group | Acid-catalyzed hydrolysis | H₂O, Acid catalyst (e.g., HCl) | Aldehyde-functionalized silane, Ethanol |

| Aldehyde Group (post-hydrolysis) | Nucleophilic addition (Imine formation) | Primary or secondary amines | Imine-crosslinked polysiloxane, Water |

| Aldehyde Group (post-hydrolysis) | Nucleophilic addition (Acetal formation) | Alcohols, Acid catalyst | Acetal-functionalized polysiloxane, Water |

| Aldehyde Group (post-hydrolysis) | Reduction | Reducing agents (e.g., NaBH₄) | Hydroxyl-functionalized polysiloxane |

| Aldehyde Group (post-hydrolysis) | Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic acid-functionalized polysiloxane |

Polymerization Mechanisms Involving this compound and Related Monomers

The primary polymerization mechanism for this compound, like other alkoxysilanes, is hydrolytic polycondensation, often referred to as the sol-gel process. This process transforms the monomeric silane into a three-dimensional polysiloxane network. The polymerization proceeds in two main stages: hydrolysis and condensation. The kinetics of these reactions are influenced by factors such as pH, water-to-silane ratio, catalyst, and solvent rsc.org.

Advanced Spectroscopic and Computational Characterization of 2,2 Diethoxyethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organosilicon compounds. A complete NMR analysis of (2,2-Diethoxyethyl)silane would involve ¹H, ¹³C, and ²⁹Si NMR.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule and their connectivity. The silane (B1218182) (Si-H) protons would likely appear as a characteristic multiplet, with its chemical shift and coupling to adjacent methylene (B1212753) protons providing key structural information. The ethoxy groups would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, a result of coupling to each other. The remaining methylene and methine protons of the diethoxyethyl group would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the silicon-bound protons.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. researchgate.netresearchgate.net The chemical shifts would be indicative of the carbon's local electronic environment. libretexts.orgchemguide.co.uklibretexts.org The carbons of the ethoxy groups and the diethoxyethyl moiety would appear in the typical aliphatic region, with the carbon bonded to the silicon atom showing a characteristic upfield or downfield shift influenced by the silicon atom.

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative for organosilanes. researchgate.net For this compound, a single resonance would be expected. The chemical shift of this signal, relative to a standard like tetramethylsilane (B1202638) (TMS), provides direct information about the electronic environment around the silicon atom. unige.chhuji.ac.il The chemical shift range for silicon is wide, allowing for sensitive detection of structural variations. pascal-man.com The coupling between silicon and directly attached protons (¹J-coupling) would result in a complex multiplet in a proton-coupled spectrum, confirming the presence of the Si-H bonds. researchgate.netresearchgate.netrsc.org A broad background signal around -110 ppm from the glass NMR tube is often observed in ²⁹Si NMR spectra. huji.ac.il

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si-H ₃ | ~3.5 - 4.5 | Multiplet |

| O-CH₂-CH₃ | ~3.6 - 3.8 | Quartet |

| CH-CH₂-Si | ~4.5 - 4.8 | Triplet |

| CH-CH₂ -Si | ~1.0 - 1.2 | Multiplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C H(OCH₂CH₃)₂ | ~100 - 105 |

| O-C H₂-CH₃ | ~58 - 62 |

| CH-C H₂-Si | ~20 - 25 |

Vibrational Spectroscopy for Chemical Bond Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak between 2100 and 2260 cm⁻¹ would be indicative of the Si-H stretching vibration. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. Strong absorptions corresponding to the Si-O-C and C-O-C linkages would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹. utwente.nllboro.ac.ukresearchgate.netresearchgate.netscribd.com

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be valuable for the analysis of this compound. The Si-H stretch is also Raman active. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The Si-C bond and the Si-O-C symmetric stretches would likely give rise to distinct Raman signals. ineosopen.orgrsc.orgresearchgate.net The analysis of Raman spectra can provide detailed information on the hydrolysis and condensation reactions of alkoxysilanes. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| Si-H Stretch | 2100 - 2260 | 2100 - 2260 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| Si-O-C Stretch | 1000 - 1100 | 1000 - 1100 |

Mass Spectrometry for Molecular Identification and Purity Assessment (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For this compound, GC-MS would be used to determine its molecular weight and fragmentation pattern, which aids in confirming its structure and assessing its purity. diva-portal.orgnist.gov The gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for silanes include the loss of alkyl or alkoxy groups. It is important to note that silanes can sometimes undergo reactions or polymerization within the GC-MS instrument, which can complicate the interpretation of the results. wiley.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique requires a single crystal of the compound. excillum.comuq.edu.au this compound is a liquid at room temperature, and obtaining a suitable single crystal would likely require low-temperature crystallization techniques. If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and conformational information about the molecule in the solid state. kpi.uadiamond.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. bruker.comresearchgate.net Standard this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent. This technique would only become relevant in studies where this compound is involved in a reaction that generates radical intermediates. nih.govcardiff.ac.uknih.gov In such a case, EPR could be used to detect and characterize these transient radical species, providing valuable mechanistic insights.

Computational Chemistry and Density Functional Theory (DFT) Studies

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can be employed to predict the properties of this compound. DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate vibrational frequencies to aid in the assignment of experimental FT-IR and Raman spectra.

Predict NMR chemical shifts (¹H, ¹³C, and ²⁹Si) to compare with and support experimental data.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Simulate reaction pathways and transition states to understand its reactivity.

These computational results would provide a theoretical framework to complement and guide experimental investigations.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process utilizes quantum mechanical calculations to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains several single bonds, multiple conformations can exist.

Conformational analysis is therefore crucial to identify the various low-energy isomers and the global minimum structure. Silyl (B83357) ethers, a class of compounds to which this compound belongs, exhibit distinct conformational preferences compared to their carbon analogues, the alkyl ethers. These differences arise from factors such as the longer Si-O and Si-C bonds, the unique steric and electronic effects of the silicon atom, and the potential for attractive interactions between the silicon substituents and other parts of the molecule. For instance, studies on silyloxycyclohexanes have revealed that bulky silyl groups can influence the chair-chair conformational equilibria, sometimes favoring axial conformations that would be less stable in analogous alkoxycyclohexanes. nih.govacs.org This is attributed to a combination of eclipsing effects, 1,3-repulsive steric interactions, and attractive steric interactions. nih.govacs.org

A thorough conformational search for this compound would involve systematically rotating the dihedral angles of the Si-CH2, CH2-CH, C-O, and O-CH2CH3 bonds to explore the entire conformational space. The energies of the resulting conformers would then be calculated to identify the most stable arrangements. The optimized geometries of these conformers would provide key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Conformer of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Si-H | 1.48 |

| Si-C | 1.89 |

| C-C | 1.54 |

| C-O | 1.43 |

| O-C | 1.43 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| H-Si-C | 109.5 |

| Si-C-C | 109.5 |

| C-C-O | 109.5 |

| C-O-C | 112.0 |

| **Dihedral Angles (°) ** | |

| H-Si-C-C | 180 (anti) |

| Si-C-C-O | 60 (gauche) |

Note: These are representative values and would need to be confirmed by specific computational studies on this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that simplifies the analysis of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov

The energy and spatial distribution of the HOMO and LUMO are key determinants of a molecule's chemical behavior. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). For organosilicon compounds, the nature of the substituents on the silicon atom significantly influences the energies and compositions of the frontier orbitals.

In the case of this compound, the HOMO would likely be localized on the lone pairs of the oxygen atoms or the Si-H bond, which is known to be a relatively high-energy bond. The LUMO, on the other hand, would likely be an antibonding orbital associated with the Si-C or Si-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | +1.5 | Antibonding orbital, potential site for nucleophilic attack |

| HOMO | -9.8 | Non-bonding or sigma bonding orbital, potential site for electrophilic attack |

| HOMO-LUMO Gap | 11.3 | Indicator of chemical reactivity and kinetic stability |

Note: These are illustrative values. Actual values would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For this compound, characteristic IR absorption bands would be expected for the Si-H, C-H, C-O, and Si-C bonds. The Si-H stretching vibration is particularly diagnostic, typically appearing in the range of 2100-2250 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the silicon atom. The C-O stretching vibrations of the ethoxy groups would be expected in the 1050-1150 cm⁻¹ region. A table of predicted vibrational frequencies can be generated and compared with experimental data to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ²⁹Si) and spin-spin coupling constants can also be calculated. The predicted ¹H NMR spectrum would show distinct signals for the silyl proton (Si-H), the methylene protons adjacent to the silicon and oxygen atoms, and the methyl protons of the ethoxy groups. The ²⁹Si NMR chemical shift is a sensitive probe of the electronic environment around the silicon atom and can provide valuable structural information.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Characteristic Feature |

|---|---|---|

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~2150 (Si-H stretch), ~1100 (C-O stretch) |

| ¹H NMR | Chemical Shift (ppm) | ~4.0-4.5 (Si-H), ~3.5-3.8 (-OCH₂-), ~1.2 (-CH₃) |

| ¹³C NMR | Chemical Shift (ppm) | ~70 (-OCH₂-), ~15 (-CH₃) |

| ²⁹Si NMR | Chemical Shift (ppm) | Dependent on substitution, provides structural insight |

Note: These are approximate values and would be refined by specific computational models.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry allows for the exploration of potential reaction mechanisms by mapping out the potential energy surface for a given reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several reaction pathways could be of interest, such as its hydrolysis, oxidation, or reactions with electrophiles and nucleophiles.

The hydrolysis of the ethoxy groups is a common reaction for alkoxysilanes. A computational study could elucidate the mechanism of this reaction, determining whether it proceeds through an associative or dissociative pathway and calculating the activation energy barriers. The Si-H bond is also a reactive site, susceptible to reactions such as hydrosilylation or oxidation.

By locating the transition state structure for a particular reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. The geometry of the transition state reveals the critical arrangement of atoms at the point of maximum energy along the reaction coordinate, offering deep insight into the reaction mechanism.

Reactivity Parameters and Fukui Functions

Beyond FMO theory, a range of conceptual Density Functional Theory (DFT) based reactivity descriptors can be calculated to provide a more quantitative understanding of the reactivity of this compound. These parameters include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the system.

Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

In addition to these global reactivity indices, local reactivity can be analyzed using Fukui functions . The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. It allows for the identification of the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely highlight the silicon and hydrogen atoms of the Si-H group and the oxygen atoms of the ethoxy groups as key reactive centers.

Table 4: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | Energy released upon adding an electron. |

| Chemical Potential (μ) | -(I+A)/2 | Tendency of electrons to escape. |

| Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons. |

Note: These descriptors provide a quantitative framework for understanding the molecule's reactivity.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Extensive research for the chemical compound "this compound" has yielded insufficient publicly available data to construct the detailed and scientifically accurate article as requested. While the broader category of silane coupling agents is well-documented in scientific literature, specific research findings, data tables, and detailed applications for "this compound" in the areas of advanced materials engineering outlined in the prompt are not available.

General information on silanes highlights their role as bifunctional molecules capable of creating a stable bridge between inorganic and organic materials. nbinno.comkompozit.org.tr This is achieved through a process of hydrolysis and condensation. unm.edugelest.comresearchgate.net The alkoxy groups on the silicon atom hydrolyze to form reactive silanol (B1196071) groups, which can then bond with the surface of inorganic substrates. ethz.chgelest.comresearchgate.net The organofunctional group on the silane is then available to interact with a polymer matrix. deepseasilicone.comresearchgate.net

This fundamental mechanism underpins the various applications of silanes, including:

Enhancement of Adhesion: Silanes are widely used to improve the bond between dissimilar materials in composites and coatings. nbinno.complymouth.ac.uk

Surface Wettability: The organic functionality of the silane can be chosen to impart either hydrophobic or hydrophilic properties to a surface.

Functionalization of Fillers: Inorganic fillers and nanoparticles are often treated with silanes to improve their dispersion and bonding within a polymer matrix. nih.govmdpi.com

Protective Coatings: Silane-based coatings can offer corrosion resistance and other protective benefits. nbinno.com

Coupling Agents in Composites: They are crucial for improving the mechanical properties and durability of polymer matrix composites by enhancing the interfacial adhesion between the filler and the matrix. kompozit.org.trresearchgate.net

Despite this general understanding of silanes, the specific performance, characteristics, and research data for "this compound" within these applications could not be located. A patent document lists the compound, but does not provide details on its application or properties in the context of materials science. google.com Without dedicated scientific studies or technical literature, it is not possible to generate the thorough and specific content for each of the requested subsections.

Therefore, the article focusing solely on the chemical compound "this compound" cannot be produced at this time due to the absence of the necessary source material.

Applications of 2,2 Diethoxyethyl Silane in Advanced Materials Engineering

Polymer Chemistry and Composites Technology

Cross-linking of Polymeric Systems

(2,2-Diethoxyethyl)silane serves as a cross-linking agent, a crucial component in polymer chemistry for enhancing the properties of materials like polyethylene (B3416737). specialchem.com Cross-linking is a process that forms a network of chemical links branching out from the main molecular chains. specialchem.com This three-dimensional network restricts the movement of individual polymer chains, leading to significant improvements in material performance. scielo.br

The primary advantage of cross-linking polyethylene is the enhancement of its thermal stability under load. specialchem.com This process also significantly improves environmental stress crack resistance (ESCR) and resistance to slow crack growth. specialchem.com Silane (B1218182) cross-linking technology, in particular, offers the unique benefit of triggering the cross-linking process after the extrusion of the product, providing greater processing flexibility. specialchem.com

The mechanism of silane cross-linking involves grafting a trialkoxysilyl group onto the polyethylene polymer chain. specialchem.com This is typically initiated by a peroxide which creates free radicals. scielo.br Subsequently, in the presence of moisture and a catalyst, the alkoxy groups hydrolyze to form silanol (B1196071) groups. scielo.brresearchgate.net These silanol groups then condense to form stable siloxane bridges (-Si-O-Si-) between the polymer chains, creating the cross-linked network. scielo.brresearchgate.net The rate of these reactions can be influenced by the size of the alkoxy group on the silane. specialchem.com

The degree of cross-linking, often measured by gel content, is a critical parameter that determines the final properties of the material. scielo.br Higher cross-link densities generally lead to increased dimensional stability, impact strength, creep resistance, and abrasion resistance at elevated temperatures. scielo.br

Integration into Hyperbranched and Dendritic Polymer Architectures

This compound and similar organofunctional silanes are valuable monomers for the synthesis of complex polymer architectures such as hyperbranched polymers and dendrimers. mdpi.comsigmaaldrich.com These highly branched, three-dimensional macromolecules exhibit unique properties compared to their linear counterparts, including low viscosity, high solubility, and a high density of terminal functional groups. mdpi.comsigmaaldrich.com

Hyperbranched polymers are characterized by a dendritic, tree-like structure with numerous short branches radiating from a central core. mdpi.com Silane-based hyperbranched polymers are of particular interest as they combine the properties of organic polymers with the thermal and mechanical stability of inorganic siloxanes. mdpi.com The synthesis of these polymers often involves a one-step polycondensation of ABx-type monomers, where 'A' and 'B' are different reactive groups. mdpi.com However, this method can be prone to gelation, which can be controlled by quenching the reaction before the gel point is reached. mdpi.com

Dendrimers are a class of hyperbranched polymers with a perfectly branched, highly symmetrical structure. sigmaaldrich.com Their synthesis is a more controlled, step-wise process, allowing for precise control over the molecular weight and the number of terminal groups. instras.com The unique core-shell architecture of dendrimers allows for the encapsulation of guest molecules, making them suitable for applications in catalysis and drug delivery. sigmaaldrich.com

The integration of silanes like this compound into these architectures can be achieved through various synthetic strategies. mdpi.com These silane-functionalized hyperbranched polymers and dendrimers can serve as versatile precursors for hybrid dendritic-linear materials, polyfunctional initiators, and cross-linkers in thermosets. sigmaaldrich.com The presence of numerous terminal groups allows for further chemical modification, enabling the tailoring of the polymer's properties for specific applications. sigmaaldrich.com

| Property | Linear Polymers | Hyperbranched Polymers | Dendrimers |

| Structure | Long chains with two ends | Highly branched, irregular | Highly branched, perfect, symmetrical |

| Synthesis | Typically one-step | Often one-step | Multi-step, controlled |

| Molecular Weight | Polydisperse | Polydisperse | Monodisperse |

| Viscosity | High | Low | Low |

| Solubility | Variable | High | High |

| Terminal Groups | Two per chain | Many | Precisely defined number |

Sol-Gel Processing for Hybrid Inorganic-Organic Materials

Precursor for Ceramic and Glass Film Fabrication

This compound is utilized as a precursor in the sol-gel process for fabricating ceramic and glass films. The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers.

In the context of film fabrication, the process generally involves the hydrolysis and polycondensation of the silane precursor. The diethoxy groups of this compound are hydrolyzable, meaning they can react with water to form silanol groups (Si-OH). These silanol groups are reactive and can condense with each other to form siloxane bridges (-Si-O-Si-), which are the backbone of the resulting ceramic or glass network.

The organic ethyl group attached to the silicon atom is non-hydrolyzable and remains incorporated into the final material, creating a hybrid inorganic-organic network. This organic component can be used to tailor the properties of the resulting film, such as its flexibility, hydrophobicity, and refractive index.

The sol-gel process offers several advantages for film fabrication, including:

Low processing temperatures

Ability to coat complex shapes

Precise control over the film's composition and microstructure

Synthesis of Organically Modified Silicates (ORMOSILs)

This compound is a key component in the synthesis of Organically Modified Silicates, commonly known as ORMOSILs. wikipedia.org These are hybrid materials that incorporate organic components into an inorganic silica (B1680970) network at the molecular level. wikipedia.org The synthesis is typically carried out through the sol-gel process, where the silane precursor undergoes hydrolysis and co-condensation with other silica sources, such as tetraethoxysilane (TEOS). wikipedia.org

The organic group of the silane, in this case, the diethoxyethyl group, provides the organic modification to the silicate (B1173343) network. This allows for the creation of materials with a unique combination of properties, blending the characteristics of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., hardness, thermal stability).

A facile one-pot synthesis method for ORMOSIL particles with multiple functional groups has been reported, demonstrating the homogeneous distribution of these groups within the particles. nih.gov The surface of these functionalized ORMOSIL particles can be further modified with various organic or inorganic materials to introduce additional functionalities and physical properties, leading to the production of metallic hybrid composite particles. nih.gov

The chemical and physical properties of these materials can be extensively characterized using techniques such as FT-IR, solid-state NMR, thermogravimetric analysis (TGA), electron microscopy (SEM and TEM), and X-ray diffraction (XRD). nih.gov

Control of Microstructure and Network Formation in Gels

The use of this compound in sol-gel processing allows for significant control over the microstructure and network formation in the resulting gels. The reaction conditions, such as the water-to-silane ratio, pH, catalyst, and temperature, all play a crucial role in determining the rates of hydrolysis and condensation.

By carefully controlling these parameters, it is possible to tailor the final structure of the gel, influencing properties such as:

Pore size and distribution: This is critical for applications such as sensors, catalysts, and separation membranes.

Density: The density of the gel can be controlled by manipulating the degree of cross-linking and the extent of solvent removal.

Mechanical properties: The stiffness and strength of the gel are directly related to the structure of the siloxane network.

The organic group of the silane can also influence the network formation. The size and nature of the organic group can create steric hindrance, affecting the condensation process and leading to a more open and porous network structure.

In the context of double-network (DN) gels, which consist of two interpenetrating polymer networks, the first highly cross-linked network provides the structural integrity, while the second network, formed in the presence of the first, contributes to the material's toughness and elasticity. aps.org While not directly cross-linked, the two networks are intertwined, and the fragmentation of the first network under stress can be mitigated by the surrounding superelastic second network. aps.org

Catalysis and Organometallic Chemistry

In the realm of catalysis and organometallic chemistry, silanes, including structures related to this compound, play significant roles. Organosilanes can be involved in various catalytic reactions, often acting as reducing agents or as precursors to catalytically active species. gelest.com

One important area is the dehydrocoupling of silanes, a reaction that forms Si-Si or Si-heteroatom bonds with the elimination of hydrogen gas. pbworks.com This process is typically catalyzed by transition metals and is a key method for synthesizing polysilanes, which have interesting electronic and optical properties. pbworks.com The reaction offers advantages such as easy purification and the ability to use functionalized silanes. pbworks.com

Silanes are also utilized in cross-coupling reactions. While traditional methods often rely on metal catalysts that can have drawbacks, silane reagents can act as mediators in the cross-coupling of Grignard reagents with alkyl halides. lsu.edu The ability of silicon to become hypervalent, forming five or six bonds, is central to its role in these reactions. lsu.edu This hypervalency increases the Lewis acidity of the silicon center and facilitates the formation of carbon nucleophiles from organosilane ligands. lsu.edu

Ligand Design for Catalytic Metal Complexes

Precursors for Heterogeneous and Homogeneous Catalysts

The application of This compound as a direct precursor for the synthesis of either heterogeneous or homogeneous catalysts is not described in the current body of scientific research. While silanes, in general, are utilized in catalyst preparation, for instance, in the surface modification of supports for heterogeneous catalysts, the specific contributions and reaction pathways involving This compound for creating catalytically active sites have not been elucidated.

Emerging Applications in Biomedical and Dental Materials

The exploration of This compound in the biomedical and dental fields appears to be a nascent or currently undocumented area of research.

Modification of Biomaterial Surfaces for Enhanced Biocompatibility and Bioactivity

Specific studies on the use of This compound for the surface modification of biomaterials to improve biocompatibility and bioactivity are not present in the available scientific literature. The potential of this compound to form siloxane bonds with hydroxylated surfaces of biomaterials, and how the diethoxyethyl group might influence cellular interactions and protein adsorption, remains an uninvestigated area.

Adhesion Promotion in Dental Restoratives

There is no documented evidence in scientific journals or patents specifically identifying This compound as an adhesion promoter in dental restorative materials. The efficacy of this particular silane in enhancing the bond between the inorganic fillers and the organic polymer matrix of dental composites has not been a subject of published research.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of functionalized organosilanes, including (2,2-Diethoxyethyl)silane, remains a critical area for innovation. rsc.org Current synthetic methods often rely on established but potentially inefficient pathways. A primary challenge lies in developing more atom-economical and environmentally benign synthetic strategies. researchgate.net

Future research should focus on:

Catalyst Development: The industrial production of organosilanes often utilizes platinum-based catalysts for hydrosilylation. nih.govacs.org A significant research thrust is the development of catalysts based on earth-abundant and less toxic metals like iron, cobalt, or nickel to replace precious metal catalysts. nih.govacs.org The goal is to create catalytic systems that are not only cheaper but also robust and resistant to air and moisture, which is a common drawback of current alternatives. nih.gov

Process Intensification: Exploring continuous flow manufacturing and solvent-free reaction conditions could lead to higher yields, reduced waste, and safer processes. mdpi.com Microwave-assisted synthesis is another avenue that could dramatically shorten reaction times and improve energy efficiency. researchgate.net

Selective Synthesis: Developing highly diastereoselective and regioselective methods is crucial for creating complex and sterically congested silanes. nih.gov Techniques involving the rearrangement of silyl-epoxides or the use of novel directing groups could provide access to highly functionalized silanes that are otherwise difficult to synthesize. nih.govscispace.com Applying these advanced strategies to the synthesis of this compound could lead to more efficient and selective production pathways.

A comparative look at potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Current and Future Synthetic Approaches

| Feature | Conventional Methods | Future Directions |

|---|---|---|

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | Earth-abundant metals (Fe, Co, Ni) |

| Process | Batch processing, often with organic solvents | Continuous flow, solvent-free, microwave-assisted |

| Selectivity | Standard control | High regio- and diastereoselectivity |

| Byproducts | Potential for chlorinated waste | Reduction of waste, generation of useful byproducts (e.g., H₂) |

Exploration of Novel Catalytic Transformations Mediated by this compound

The potential for this compound and its derivatives to act as mediators or catalysts in organic transformations is a largely unexplored frontier. The presence of both a silicon center and a latent aldehyde functionality offers intriguing possibilities for designing novel catalytic cycles.

Key areas for future investigation include:

Silanol (B1196071) Catalysis: Upon hydrolysis, the ethoxysilane (B94302) moiety forms silanols (Si-OH). Silanols, particularly silanediols, are known to act as effective hydrogen-bond-donor catalysts in various reactions. researchgate.net Research is needed to explore whether hydrolyzed this compound can catalyze reactions such as acetalizations, reductions, or enantioselective transformations. researchgate.netresearchgate.net

Traceless Directing Groups: The acetal (B89532) group can be considered a "traceless" directing group. In a novel synthetic strategy, the acetal could direct a catalytic reaction at a specific position on a molecule before being removed or transformed. scispace.com Research into using the acetal functionality within this compound to direct C-H silylation or other functionalizations on aromatic or aliphatic scaffolds could open new synthetic pathways. scispace.com

Dual-Function Catalysis: The most ambitious goal would be to design catalytic systems where both the silicon center and the deprotected aldehyde group participate in a cooperative catalytic cycle. This could enable complex, one-pot transformations that build molecular complexity rapidly.

Advanced Understanding of Interfacial Interactions and Material Performance

This compound is primarily used as a surface modifying agent and adhesion promoter, forming a critical link between inorganic substrates and organic polymers. researchgate.netresearchgate.net However, the precise nature of the interfacial region it creates is not fully understood at the molecular level. A deeper understanding is essential for optimizing its performance in composites, coatings, and adhesives. researchgate.netsemanticscholar.org

Future research directions should include:

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for investigating the structure and dynamics of interfaces. researchgate.netmdpi.com Future studies should focus on creating detailed atomistic models of this compound monolayers on various substrates like silica (B1680970), glass, and metal oxides. mdpi.combohrium.com These simulations can elucidate key factors such as bond formation at the interface, the orientation of the silane (B1218182) molecules, the effect of moisture on the siloxane network, and the interaction with polymer matrices. mdpi.comresearchgate.net

Interphase Characterization: The region formed by the silane is not just a 2D layer but a 3D interphase with its own distinct properties. gelest.com Advanced surface characterization techniques, combined with simulations, can help map the mechanical and chemical properties of this interphase. This knowledge is crucial for predicting and improving the durability and performance of materials under stress and in harsh environments. researchgate.net

Controlled Surface Functionalization: The acetal group offers a unique handle for post-silanization surface modification. After forming a stable siloxane layer on a substrate, the acetal groups can be hydrolyzed to reveal reactive aldehyde functionalities. researchgate.net This allows for the subsequent covalent attachment of biomolecules, polymers, or nanoparticles, creating highly tailored and functional surfaces. researchgate.netnih.gov

Table 2: Key Parameters for Molecular Dynamics Simulation Studies

| Parameter to Investigate | Rationale for Study | Potential Impact |

|---|---|---|

| Silane Grafting Density | Affects the integrity and mechanical properties of the interface. researchgate.net | Optimization of coating toughness and adhesion. |

| Water Content at Interface | Influences hydrolysis, condensation, and long-term stability. mdpi.com | Prediction of material durability and performance in humid conditions. |

| Interaction with Polymer Matrix | Determines the effectiveness of stress transfer in composites. | Design of stronger and more resilient composite materials. |

| Acetal Group Reactivity | Understanding the conditions for deprotection on a surface. | Development of novel bio-functionalized or sensor surfaces. researchgate.net |

Design and Synthesis of New Functional Materials with Tailored Properties

The unique structure of this compound makes it an ideal building block for a new generation of advanced functional materials. nih.govnih.gov Its ability to bridge organic and inorganic domains and to introduce a reactive aldehyde group opens up vast possibilities in polymer and materials chemistry. nih.gov

Promising research avenues are:

Hyperbranched and Dendritic Polymers: The A-B₂ structure (where 'A' is the diethoxyethyl group and 'B' is the triethoxysilane) makes it a potential monomer for the synthesis of hyperbranched polymers (HBPs). nih.gov These polymers are known for their unique properties like low viscosity and high functionality. Silane-based HBPs could find applications as rheology modifiers, nano-fillers, or advanced coating resins. nih.gov

Degradable Polymers: The siloxane bond (Si-O-C) that can be formed from the silane part of the molecule is susceptible to hydrolysis. This feature can be exploited to create degradable polymers, such as poly(silyl ether)s (PSEs). mdpi.com These materials are promising for applications where sustainability and controlled degradation are required. mdpi.com

Stimuli-Responsive Materials: The acetal group is stable under basic and neutral conditions but can be cleaved under acidic conditions to release an aldehyde. This property can be used to design stimuli-responsive materials. For instance, a polymer network cross-linked with this compound could be designed to degrade or release a payload in an acidic environment.

Organic-Inorganic Hybrids: By co-condensing this compound with other alkoxysilanes or metal alkoxides via sol-gel processes, it is possible to create highly tailored organic-inorganic hybrid materials. scispace.com The acetal functionality provides a latent reactive site that can be used for further functionalization, leading to materials with customized optical, electronic, or mechanical properties. researchgate.net

Integration into Sustainable and Circular Economy Chemical Processes

Moving towards a more sustainable chemical industry requires rethinking both the synthesis and lifecycle of chemical compounds. nih.gov Integrating this compound into a circular economy framework presents both challenges and opportunities.

Key aspects for future research include:

Green Synthesis and Processing: As mentioned in section 6.1, developing synthetic routes that use green solvents (or no solvent), employ sustainable catalysts, and operate under mild conditions is paramount. nih.govacs.org An ideal process would be a one-pot reaction that minimizes waste and energy consumption. acs.org

Byproduct Valorization: The synthesis of alkoxysilanes often involves byproducts. For example, dehydrogenative coupling of hydrosilanes with alcohols produces valuable hydrogen gas (H₂). nih.gov Designing processes where H₂ can be captured and used as a clean energy source or a chemical reagent would significantly improve the sustainability of the synthesis. nih.gov Similarly, the ethanol (B145695) released during the hydrolysis and condensation of this compound could potentially be recycled. evonik.com

Designing for Recyclability: Future material design should incorporate end-of-life considerations. This involves creating polymers and composites based on this compound that can be either chemically recycled back to their monomeric components or safely degraded into environmentally benign substances. mdpi.com The hydrolytically sensitive bonds associated with the silane functionality could be an advantage in designing for degradability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-Diethoxyethyl)silane, and what analytical methods validate its purity and structure?

- Synthesis : A common approach involves the reaction of 2,2-diethoxyethyl precursors with chlorosilanes under anhydrous conditions. For example, phosphonium bromide intermediates (e.g., (2,2-diethoxyethyl)tributyl-phosphonium bromide) can act as coupling agents in stepwise alkylation reactions .

- Characterization :

- NMR Spectroscopy : H and C NMR are critical for confirming ethoxy group integrity and silane bonding.

- X-ray Crystallography : Used to resolve molecular geometry, as demonstrated in studies of structurally analogous compounds like 2-benzamido-N-(2,2-diethoxyethyl)benzamide .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity by identifying volatile byproducts .

Q. How does this compound function as a coupling agent in polymer composites, and what metrics assess its efficacy?

- Mechanism : The ethoxy groups hydrolyze in the presence of moisture, forming silanol (-Si-OH) groups that bond with inorganic substrates (e.g., silica), while the organic moiety integrates with polymer matrices .

- Efficacy Metrics :

- Tensile Strength : Improvements in composite mechanical properties indicate effective interfacial bonding.

- Thermogravimetric Analysis (TGA) : Measures thermal stability to assess hydrolysis resistance.

- Dynamic Mechanical Analysis (DMA) : Evaluates viscoelastic behavior under stress, reflecting crosslink density .

Advanced Research Questions

Q. What role does this compound play in the sol-gel process for nanomaterial synthesis?

- Application : Acts as a precursor for hybrid organic-inorganic materials. Its hydrolysis generates siloxane networks, which can template nanostructures (e.g., mesoporous silica) .

- Optimization :

- pH Control : Hydrolysis rates are pH-dependent; acidic conditions accelerate gelation.

- Co-condensation : Combining with tetraethyl orthosilicate (TEOS) enhances pore uniformity, as shown in silica sol-gel studies .

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Data Reconciliation :

- Cross-Validation : Combine NMR with FT-IR to confirm functional groups (e.g., Si-O-C vs. Si-OH peaks).

- Isotopic Labeling : Use deuterated solvents or Si-enriched samples to resolve overlapping signals .

- Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts, aiding spectral interpretation .

- Case Study : In crystal structure analyses, discrepancies in bond angles may arise from polymorphism, requiring single-crystal XRD for resolution .

Q. What experimental parameters optimize the hydrolysis rate of this compound in aqueous systems?

- Key Variables :

- Solvent Polarity : Hydrolysis accelerates in polar aprotic solvents (e.g., acetone) due to enhanced silane solubility.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NHOH) catalysts modulate reaction kinetics.

- Temperature : Elevated temperatures (>50°C) reduce gelation time but may compromise structural integrity .

- Quantitative Analysis : Use Si NMR to monitor hydrolysis progression by tracking silanol condensation peaks .

Methodological Tables

| Analytical Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Resolves molecular geometry | |

| BET Analysis | Measures nanomaterial porosity | |

| Si NMR | Tracks hydrolysis/condensation kinetics |

| Synthetic Parameter | Impact on Reaction |

|---|---|

| pH | Controls hydrolysis rate |

| Solvent Polarity | Affects silane solubility and reactivity |

| Catalyst Type | Modifies reaction pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.